

# cross-validation of Photoacoustic contrast agent-2 with other imaging modalities

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### A Comparative Guide to Photoacoustic Contrast Agents for Multimodal Imaging

For Researchers, Scientists, and Drug Development Professionals

Photoacoustic (PA) imaging is a rapidly emerging hybrid imaging modality that offers a unique combination of the high contrast of optical imaging and the high spatial resolution of ultrasound imaging at significant penetration depths. This non-ionizing imaging technique relies on the detection of ultrasound waves generated by the thermoelastic expansion of tissues upon absorption of pulsed laser light. While endogenous chromophores like hemoglobin and melanin provide intrinsic contrast, the development of exogenous contrast agents has significantly expanded the capabilities of photoacoustic imaging, enabling molecular and cellular imaging with high sensitivity and specificity.

This guide provides a comprehensive comparison of representative photoacoustic contrast agents, cross-validated with other major imaging modalities. We will focus on three widely studied agents: the organic dye Indocyanine Green (ICG), and two types of inorganic nanoparticles, Gold Nanorods (AuNRs) and Prussian Blue Nanoparticles (PBNPs).

# Indocyanine Green (ICG): A Clinically Approved Dye for Photoacoustic and Fluorescence Imaging



Indocyanine Green (ICG) is a near-infrared (NIR) dye approved by the U.S. Food and Drug Administration (FDA) for clinical use in applications such as ophthalmic angiography and assessing cardiac output.[1] Its strong optical absorption in the NIR window (700-900 nm), where light penetration in biological tissues is maximal, makes it an excellent candidate for both photoacoustic and fluorescence imaging.

# Performance Comparison: Photoacoustic vs. Fluorescence Imaging

ICG's utility as a dual-modal contrast agent for both photoacoustic and fluorescence imaging has been extensively investigated. While both modalities can detect ICG, they offer complementary advantages.[2] Photoacoustic imaging generally provides higher spatial resolution and is less affected by light scattering in deep tissues compared to fluorescence imaging.[3]

Parameter	Photoacoustic Tomography (PAT) with ICG	Fluorescence Molecular Tomography (FMT) with ICG	Source(s)
Spatial Resolution	< 0.5 mm	~1 mm	[3][4]
Sensitivity (in vivo)	Comparable	Comparable	[3]
Sensitivity (ex vivo, at 4mm depth)	Detects down to 3.3 ng of ICG	Detects down to 33 ng of ICG	[3][4]
Imaging Depth	Several centimeters	Limited by light scattering, typically a few millimeters	[5]
Signal Correlation (in vivo)	R <sup>2</sup> = 0.69 (correlation between PAT and FMT signals)	R <sup>2</sup> = 0.69 (correlation between PAT and FMT signals)	[3][4]

# Experimental Protocol: In Vivo Photoacoustic Imaging of ICG in a Mouse Tumor Model



This protocol describes a typical procedure for in vivo photoacoustic imaging of a tumor in a mouse model using ICG as the contrast agent.

#### Materials:

- Nude mice with subcutaneously implanted tumors (e.g., 4T1 breast cancer cells).
- Indocyanine Green (ICG) solution (e.g., 50 µg/mL in 0.9% physiological saline).
- Photoacoustic tomography (PAT) system with a tunable laser.
- Anesthesia system (e.g., isoflurane).

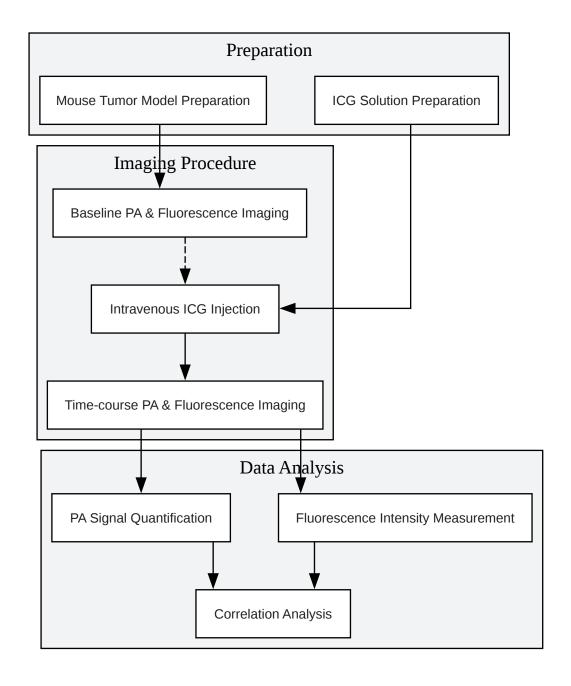
#### Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
- Pre-injection Imaging: Acquire baseline photoacoustic images of the tumor region at multiple wavelengths (e.g., 730, 760, 780, 800, 820, 850, and 875 nm) to capture the endogenous background signal.[6]
- Contrast Agent Administration: Inject the ICG solution intravenously via the tail vein (e.g., 10 mL/kg body weight).
- Post-injection Imaging: Acquire photoacoustic images at the same wavelengths at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h) to monitor the accumulation and clearance of ICG in the tumor.[7]
- Image Analysis: Analyze the images to quantify the photoacoustic signal enhancement in the tumor region over time. This can be done by calculating the mean photoacoustic intensity in a region of interest (ROI) drawn around the tumor.[6]

### **Mechanism of Action and Experimental Workflow**

The photoacoustic signal from ICG is generated through the efficient conversion of absorbed light energy into heat, leading to thermoelastic expansion and the generation of ultrasonic waves. The workflow for a typical dual-modal imaging experiment with ICG is depicted below.





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Caption: Experimental workflow for dual-modal PA and fluorescence imaging with ICG.

# Gold Nanorods (AuNRs): Tunable Plasmonic Contrast for Photoacoustic and Optical Imaging

Gold nanorods (AuNRs) are highly versatile inorganic nanoparticles that exhibit strong and tunable optical absorption in the NIR region due to their surface plasmon resonance (SPR)



properties.[5] By controlling the aspect ratio (length to width) of the nanorods, their peak absorption wavelength can be tuned to match the desired imaging window, making them excellent contrast agents for photoacoustic imaging.[8]

# Performance Comparison: Photoacoustic vs. Other Optical Modalities

AuNRs can be used for various optical imaging techniques in addition to photoacoustic imaging, including two-photon luminescence (TPL) and resonance light scattering (RLS) microscopy.[9] Their high photostability is a significant advantage over organic dyes.[5]

Parameter	Photoacoustic Imaging with AuNRs	Two-Photon Luminescence (TPL) with AuNRs	Resonance Light Scattering (RLS) with AuNRs	Source(s)
Signal Enhancement	7-12 dB enhancement with wavelength selection	High signal for cellular imaging	Provides complementary structural information	[8][9]
Targeting	Can be functionalized with antibodies for specific targeting	Can be used for targeted cellular imaging	Can be used for targeted cellular imaging	[8][10]
Multiplexing	Feasible by using AuNRs with different aspect ratios	Possible with spectrally distinct probes	Possible with spectrally distinct probes	[8]
Photostability	High	High	High	[5]

# **Experimental Protocol: Targeted Photoacoustic Imaging of Cancer Cells with Antibody-Conjugated AuNRs**



This protocol outlines a general procedure for using antibody-conjugated AuNRs for targeted photoacoustic imaging of cancer cells.

#### Materials:

- Gold nanorods with a specific aspect ratio (e.g., 3.7 for absorption at ~785 nm).
- Antibodies specific to a cancer cell surface receptor (e.g., HER2).
- EDC/NHS for bioconjugation.
- Cancer cell line expressing the target receptor (e.g., SK-BR-3 for HER2).
- Photoacoustic imaging system.

#### Procedure:

- AuNR-Antibody Conjugation:
  - Activate the carboxyl groups on the surface of the AuNRs using EDC/NHS.
  - Incubate the activated AuNRs with the antibody to form a covalent bond.
  - Purify the conjugated AuNRs by centrifugation to remove unconjugated antibodies.
- Cell Culture and Labeling:
  - Culture the cancer cells to a suitable confluency.
  - Incubate the cells with the antibody-conjugated AuNRs for a specific period (e.g., 1-2 hours) to allow for binding and internalization.
  - Wash the cells to remove unbound AuNRs.
- Phantom Preparation:
  - Prepare a tissue-mimicking phantom (e.g., gelatin-based) and embed the labeled cells within it.



- Photoacoustic Imaging:
  - Acquire photoacoustic images of the phantom at the peak absorption wavelength of the AuNRs (e.g., 785 nm).
  - Use unlabeled cells as a control.
- Image Analysis:
  - Quantify the photoacoustic signal from the labeled cells and compare it to the control.

### Mechanism of Signal Generation and Targeting Workflow

The strong photoacoustic signal from AuNRs originates from the efficient photothermal conversion following surface plasmon resonance. When conjugated with targeting ligands like antibodies, AuNRs can specifically accumulate in target tissues, enabling molecular imaging.



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Caption: Workflow for targeted multimodal imaging using antibody-conjugated AuNRs.

# Prussian Blue Nanoparticles (PBNPs): A Versatile Agent for Photoacoustic and Magnetic Resonance Imaging



Prussian blue nanoparticles (PBNPs) are a type of coordination polymer with strong optical absorption in the NIR region, making them effective photoacoustic contrast agents.[11] Furthermore, the presence of iron ions in their structure allows them to be used as a contrast agent for magnetic resonance imaging (MRI).[12] PBNPs are also known for their excellent biocompatibility and photostability.[11]

# Performance Comparison: Photoacoustic vs. Magnetic Resonance Imaging

PBNPs can serve as dual-modal contrast agents for both photoacoustic imaging and MRI, providing complementary anatomical and functional information.[13]

Parameter	Photoacoustic Imaging with PBNPs	Magnetic Resonance Imaging (MRI) with PBNPs	Source(s)
Contrast Mechanism	Optical absorption and thermoelastic expansion	Shortening of T1 and/or T2 relaxation times of water protons	[13][14]
Spatial Resolution	High (micrometer scale)	High (sub-millimeter scale)	[13]
Sensitivity	High	Moderate, can be enhanced by doping with other metal ions	[15]
Penetration Depth	Several centimeters	Whole-body imaging	[13]
Image Type	Functional/Molecular	Anatomical/Structural	[13]
T1 Relaxivity (r1)	N/A	Can be engineered to be a T1 agent (positive contrast)	[14][16]
T2 Relaxivity (r2)	N/A	Can also exhibit T2 contrast (negative contrast)	[17]



### Experimental Protocol: Synthesis and In Vivo Dual-Modal Imaging with PBNPs

This protocol provides a general method for the synthesis of PBNPs and their application in dual-modal photoacoustic and MR imaging in a mouse model.

#### Materials:

- Potassium ferrocyanide (K4[Fe(CN)6]).
- Ferric chloride (FeCl3).
- Hydrochloric acid (HCl).
- Polyvinylpyrrolidone (PVP) as a stabilizing agent.
- MRI scanner.
- Photoacoustic imaging system.

#### Procedure:

- · PBNP Synthesis:
  - Dissolve K3[Fe(CN)6] and PVP in an HCl solution.
  - Heat the solution (e.g., at 80°C) for an extended period (e.g., 24 hours) to allow for the formation of nanoparticles.[18]
  - Centrifuge and wash the resulting PBNPs with water and ethanol to purify them.[18]
- Animal Preparation:
  - Anesthetize a mouse bearing a subcutaneous tumor.
- Pre-injection Imaging:
  - Acquire baseline T1-weighted MR images and photoacoustic images of the tumor region.

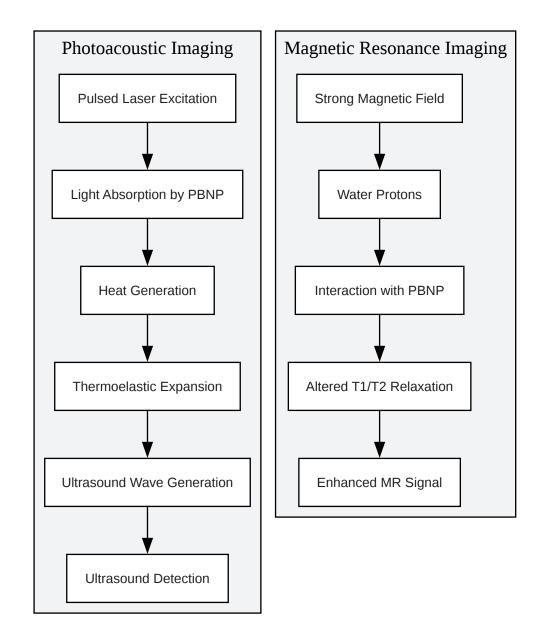


- Contrast Agent Administration:
  - Administer the PBNP suspension intravenously.
- Post-injection Imaging:
  - Acquire T1-weighted MR images and photoacoustic images at different time points postinjection to observe the accumulation of PBNPs in the tumor.
- Data Analysis:
  - Analyze the enhancement in both MRI signal intensity and photoacoustic signal in the tumor ROI.

### Signaling Pathway and Dual-Modality Imaging Principle

PBNPs generate photoacoustic signals through light absorption and subsequent heat generation. In MRI, the paramagnetic iron ions in the PBNP structure interact with surrounding water protons, altering their relaxation times and thus enhancing the image contrast.





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Caption: Mechanism of signal generation for PBNPs in PA and MR imaging.

### Conclusion

The cross-validation of photoacoustic contrast agents with other imaging modalities is crucial for advancing preclinical and clinical research. Organic dyes like ICG offer the advantage of being clinically approved and suitable for dual-modal photoacoustic and fluorescence imaging. Inorganic nanoparticles such as AuNRs and PBNPs provide high photostability, tunable optical properties, and the potential for multimodal imaging, including MRI. The choice of a specific



contrast agent will depend on the particular application, the required imaging depth and resolution, and the need for complementary information from other imaging modalities. The experimental protocols and data presented in this guide are intended to provide a valuable resource for researchers and scientists working in the field of biomedical imaging and drug development.

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